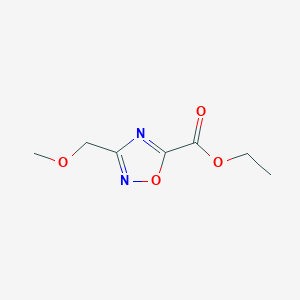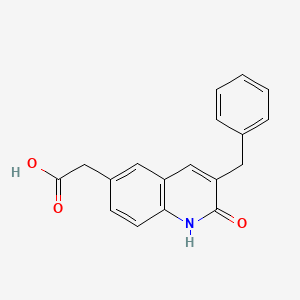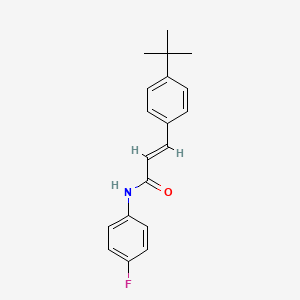![molecular formula C23H21N3O3 B2587430 4-(3'-甲氧基-[1,1'-联苯]-4-羰基)-1-(吡啶-3-基)哌嗪-2-酮 CAS No. 2191267-23-7](/img/structure/B2587430.png)
4-(3'-甲氧基-[1,1'-联苯]-4-羰基)-1-(吡啶-3-基)哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl structure with a methoxy group, a carbonyl group, and a piperazine ring attached to a pyridine moiety, making it a molecule of interest for researchers.
科学研究应用
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of advanced materials or as an intermediate in the production of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.
Attachment of the Carbonyl Group: The carbonyl group can be introduced through Friedel-Crafts acylation using an acid chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling with Pyridine: The final step involves coupling the piperazine ring with a pyridine derivative through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl or pyridine derivatives.
作用机制
The mechanism of action of 4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-1-one: Similar structure but with a different position of the piperazine ring.
Uniqueness
4-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties
属性
IUPAC Name |
4-[4-(3-methoxyphenyl)benzoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-21-6-2-4-19(14-21)17-7-9-18(10-8-17)23(28)25-12-13-26(22(27)16-25)20-5-3-11-24-15-20/h2-11,14-15H,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQOAZMFNVXFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Fluorophenyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2587348.png)
![2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)
![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)


![2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2587354.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)
![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)




![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

